2-Methyl-1H-indole-7-carboxylic acid

Description

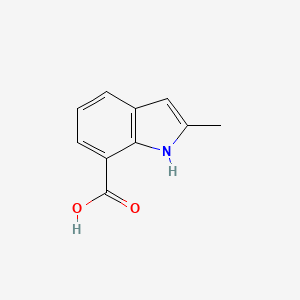

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-indole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-7-3-2-4-8(10(12)13)9(7)11-6/h2-5,11H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHTPSKYQXFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Methyl-1H-indole-7-carboxylic acid CAS 339366-85-7 properties

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes actionable synthetic intelligence, physicochemical data, and structure-activity relationship (SAR) logic over generic descriptions.

CAS: 339366-85-7 | Formula: C₁₀H₉NO₂ | MW: 175.19 g/mol

Executive Summary: The "Privileged" 7-Substituted Scaffold

In the landscape of medicinal chemistry, 2-Methyl-1H-indole-7-carboxylic acid represents a critical building block, distinct from its more common 2-, 3-, or 5-substituted isomers. The placement of the carboxylic acid at the C7 position—adjacent to the indole nitrogen (N1)—creates a unique intramolecular hydrogen-bonding motif and steric environment. This specific geometry is highly valued in the design of PARP inhibitors , HCV polymerase inhibitors , and allosteric kinase modulators , where the C7-substituent often engages key arginine or lysine residues in the binding pocket while the indole core stacks against hydrophobic residues.

This guide details the physicochemical profile, validated synthetic routes, and functionalization strategies for integrating this scaffold into lead optimization campaigns.

Chemical & Physical Profile

| Property | Value / Description | Relevance to Drug Design |

| Appearance | Off-white to beige crystalline solid | Purity indicator (oxidation leads to darkening). |

| Melting Point | 250–254 °C (dec.) | High thermal stability; suitable for high-temp couplings. |

| pKa (COOH) | ~4.2 (Predicted) | Standard carboxylic acid behavior; forms salts with bases. |

| pKa (Indole NH) | ~16.0 | Weakly acidic; requires strong bases (NaH, KOtBu) for N-alkylation. |

| LogP | 2.14 (Experimental/Consensus) | Favorable lipophilicity for oral bioavailability (Rule of 5 compliant). |

| Solubility | DMSO, DMF, MeOH, EtOH | Poor water solubility; requires cosolvents for bioassays. |

| H-Bond Donors | 2 (COOH, NH) | Dual donor capability for active site recognition. |

| H-Bond Acceptors | 2 (C=O, OH) | Carbonyl oxygen is a prime acceptor. |

Validated Synthetic Protocols

For research-scale preparation (gram to decagram), the Fischer Indole Synthesis remains the most robust and cost-effective method, specifically utilizing 2-hydrazinobenzoic acid to ensure the C7 regiochemistry.

Method A: Fischer Indole Cyclization (Primary Route)

This route avoids the regioselectivity issues often seen with meta-substituted anilines by anchoring the carboxylic acid at the ortho position of the starting hydrazine, forcing cyclization to the only available ortho carbon (C6 of the benzene ring).

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve 2-hydrazinobenzoic acid (1.0 eq) in glacial acetic acid.

-

Add Acetone (1.2 eq) dropwise at room temperature.

-

Stir for 2 hours. The hydrazone intermediate typically precipitates or can be used directly.

-

-

Cyclization:

-

Add Polyphosphoric Acid (PPA) or ZnCl₂ (anhydrous) to the reaction mixture.

-

Heat to 90–110 °C for 3–5 hours.

-

Mechanistic Insight: The acid catalyst promotes the [3,3]-sigmatropic rearrangement. The 2-methyl group is derived from the acetone methyls.

-

-

Work-up:

-

Pour the hot reaction mixture onto crushed ice/water.

-

The crude indole precipitates. Filter and wash copiously with water to remove acid.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes/Ethyl Acetate gradient).

-

Method B: Bartoli Indole Synthesis (Alternative)

Preferred if functional group tolerance (e.g., sensitive esters) is an issue with harsh acidic conditions.

-

Reagents: Methyl 2-nitrobenzoate + Isopropenylmagnesium bromide (3-4 eq).

-

Conditions: THF, -40°C to -78°C.

-

Mechanism: Grignard attack on the nitro group, followed by cyclization.

Visualization: Synthetic Pathways

The following diagram illustrates the logic flow from starting materials to the target scaffold.

Caption: Primary Fischer Indole pathway (top) and alternative Bartoli route (bottom) for CAS 339366-85-7 synthesis.

Functionalization & Reactivity Guide

Once synthesized, the this compound scaffold offers three distinct vectors for chemical modification. Understanding the reactivity differences between these sites is crucial for library generation.

-

C7-Carboxylic Acid (The Anchor):

-

Reactivity: Standard carboxylic acid coupling.

-

Protocol: Activation with HATU/DIPEA or conversion to acid chloride (SOCl₂) is efficient.

-

Application: Amide formation to link solubilizing groups or pharmacophores interacting with solvent-exposed regions.

-

-

C3-Position (The Nucleophile):

-

Reactivity: Highly nucleophilic due to the electron-rich indole ring. The C2-methyl group blocks the 2-position, directing electrophilic aromatic substitution (EAS) exclusively to C3.

-

Reactions: Vilsmeier-Haack (Formylation), Mannich reaction, or Halogenation (NCS/NBS).

-

Application: Introduction of aldehydes for reductive amination or halides for Suzuki couplings.

-

-

N1-Indole Nitrogen (The H-Bond Donor):

-

Reactivity: Weakly acidic.

-

Reactions: N-alkylation or arylation (Ullmann/Buchwald).

-

Caution: Alkylating N1 removes a critical H-bond donor often required for binding affinity. Protect with Boc/Tos only if necessary for intermediate steps.

-

Visualization: Reactivity Map

Caption: Strategic functionalization vectors for lead optimization of the indole-7-carboxylic acid scaffold.

Handling & Safety (SDS Summary)

While specific toxicological data for this exact isomer is limited, it shares hazard profiles with homologous indole-carboxylic acids.

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocols:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2–8°C recommended). Protect from light, as electron-rich indoles can undergo slow photo-oxidation over months.

-

References

-

Fischer Indole Synthesis Mechanism & Applications

-

Synthesis of 7-Substituted Indoles

-

Bartoli, G., et al. "Reaction of Nitroarenes with Grignard Reagents: A General Method for the Synthesis of Indoles." Journal of Organic Chemistry, 1989, 54, 1183-1187. Link

-

-

Indole-7-Carboxylic Acids in Drug Discovery (HCV/Kinase)

-

Beaulieu, P. L., et al. "Indole-N-acetamide inhibitors of the HCV NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 2011. Link

-

-

General Safety Data for Indole Carboxylic Acids

-

PubChem Compound Summary for Indole-2-carboxylic acid (Analogous hazards). Link

-

Sources

2-Methyl-1H-indole-7-carboxylic Acid: A Comprehensive Technical Guide to Synthesis, Structural Profiling, and Medicinal Applications

Executive Summary

2-Methyl-1H-indole-7-carboxylic acid (CAS 339366-85-7) is a highly privileged, bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and organic synthesis[1]. Featuring a rigid indole core, a sterically directing C2-methyl group, and a highly polar C7-carboxylic acid, this compound serves as a critical building block for developing multitarget enzyme inhibitors, including those targeting SARS-CoV-2 Main Protease (Mpro) and human cathepsins[2]. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis via the Fischer indole pathway, and its expanding role in modern drug discovery.

Physicochemical Profiling & Structural Elucidation

Understanding the physicochemical parameters of this compound is essential for predicting its pharmacokinetic behavior and optimizing synthetic workflows. The molecule's dual capacity for hydrogen bonding (via the N1-H and C7-COOH) makes it highly interactive within biological binding pockets[3].

Table 1: Chemical Identity and Physicochemical Properties

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 339366-85-7[1] |

| Molecular Formula | C10H9NO2[4] |

| Molecular Weight | 175.18 g/mol [1] |

| SMILES String | O=C(O)C1=CC=CC2=C1NC(C)=C2[4] |

| Density | 1.340 ± 0.06 g/cm³[5] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place under inert atmosphere |

| Hazard Classification | GHS07 (Warning: H315, H319 - Skin/Eye Irritation) |

Synthetic Methodology: The Fischer Indole Pathway

The most robust and scalable method for synthesizing this compound is the Fischer Indole Synthesis, utilizing 2-hydrazinobenzoic acid hydrochloride (2-HBH) and acetone[6].

Causality in Experimental Design

-

Choice of Ketone: Acetone is explicitly selected because it is a symmetrical ketone. This completely eliminates the regioselectivity issues that plague asymmetrical ketones during the tautomerization to the ene-hydrazine, ensuring a clean, high-yield conversion to the 2-methyl substituted indole[7].

-

Acid Catalysis: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂) is required to protonate the ene-hydrazine, effectively lowering the activation energy for the rate-determining [3,3]-sigmatropic rearrangement[8].

Step-by-Step Experimental Protocol

-

Hydrazone Formation: Suspend 1.0 equivalent of 2-hydrazinobenzoic acid hydrochloride (CAS 52356-01-1) in an excess of acetone (~10 eq), which acts as both the reactant and the solvent. Reflux the mixture for 2 hours to ensure complete condensation into the hydrazone intermediate[6].

-

Catalytic Activation: Remove excess acetone under reduced pressure. Resuspend the intermediate in ethanol and slowly add the acid catalyst (e.g., PPA).

-

Sigmatropic Rearrangement & Cyclization: Heat the reaction mixture to 90-100°C. The acidic environment drives the tautomerization to the ene-hydrazine, followed by the [3,3]-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia (NH₃) yield the indole core[8].

-

Isolation: Quench the hot reaction mixture by pouring it over crushed ice. The target compound, this compound, will precipitate as a solid.

-

Purification: Filter the crude solid under vacuum, wash with cold water to remove residual acid, and recrystallize from ethanol to achieve >98% purity[5].

Workflow of this compound synthesis via Fischer Indole pathway.

Pharmacophoric Utility in Drug Discovery

Indole-7-carboxylic acids are privileged structures in medicinal chemistry, frequently deployed as bioisosteres or key hydrogen-bonding motifs[9]. The unique substitution pattern of this compound offers specific advantages in target binding.

Multitarget Enzyme Inhibition

Recent structural biology studies have highlighted the efficacy of indole-7-carboxylic acid derivatives in inhibiting viral and human proteases. For instance, in the development of broad-spectrum antivirals against SARS-CoV-2, the indole moiety effectively occupies the S3/S4 binding pockets of the Main Protease (Mpro)[2].

-

The C7-Carboxylate Role: Acts as a potent hydrogen bond acceptor, forming critical salt bridges with basic residues in the active site[2].

-

The C2-Methyl Role: Provides steric shielding that locks the indole ring into a favorable binding conformation, increasing target residence time and selectivity against off-target kinases.

Pharmacophoric features of this compound in drug design.

Analytical Self-Validation Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The following spectroscopic markers serve as a self-validating system for this compound:

-

¹H NMR (DMSO-d6): The success of the cyclization is confirmed by the presence of a distinct singlet integrating to 3 protons at ~2.4 ppm, corresponding to the C2-methyl group. The indole N-H proton typically appears as a broad singlet far downfield at ~11.0 - 11.5 ppm, while the carboxylic acid O-H proton exchanges or appears >12.5 ppm.

-

¹³C NMR: The carbonyl carbon (C=O) of the carboxylic acid is a key diagnostic peak, typically observed around 168-170 ppm due to deshielding[7]. The C2 carbon of the indole ring will appear around 135-140 ppm.

-

LC-MS: Electrospray ionization (ESI) in negative mode should yield a prominent [M-H]⁻ peak at m/z 174.1, confirming the molecular weight of 175.18 g/mol [1].

References

-

[1] MolCore. "339366-85-7 | this compound." MolCore Life Science. 1

-

[4] BLD Pharm. "339366-85-7 | this compound." BLD Pharmatech Ltd. 4

-

[6] BenchChem. "2-Hydrazinobenzoic acid hydrochloride | 52356-01-1." BenchChem Technical Support. 6

-

[5] Sigma-Aldrich. "this compound | 339366-85-7." Merck KGaA.5

-

Sigma-Aldrich. "this compound | 339366-85-7 Properties." Merck KGaA.

-

[7] BenchChem. "The Fischer Indole Synthesis of Carbonyls with 2-Hydrazinobenzoic Acid Hydrochloride." BenchChem Technical Support. 7

-

[8] BenchChem. "2-Hydrazinobenzoic Acid | CAS 5326-27-2." BenchChem. 8

-

[3] Chem-Impex. "Indole-7-carboxylic acid." Chem-Impex International. 3

-

[9] BenchChem. "5-Chloro-1H-indole-7-carboxylic Acid | CAS 875305-81-0." BenchChem. 9

-

[2] AIR Unimi. "Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins." Johannes Gutenberg University. 2

Sources

- 1. molcore.com [molcore.com]

- 2. air.unimi.it [air.unimi.it]

- 3. chemimpex.com [chemimpex.com]

- 4. 339366-85-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 339366-85-7 [sigmaaldrich.com]

- 6. 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 | Benchchem [benchchem.com]

- 7. 2-Hydrazinobenzoic acid hydrochloride | 52356-01-1 | Benchchem [benchchem.com]

- 8. 2-Hydrazinobenzoic Acid|CAS 5326-27-2|RUO [benchchem.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Structural and Functional Significance of 2-Methyl-1H-indole-7-carboxylic Acid

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Methyl-1H-indole-7-carboxylic Acid

This guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to inform formulation, purification, and analytical method development.

This compound is a heterocyclic compound featuring a bicyclic indole core, a methyl group at the 2-position, and a carboxylic acid group at the 7-position. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] The specific substitution pattern of this molecule imparts a unique combination of polarity, hydrogen bonding potential, and aromatic character, which collectively govern its solubility.

Understanding the solubility of this compound is paramount for several key areas of research and development:

-

Drug Discovery & Formulation: Solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can hinder absorption and therapeutic efficacy.

-

Process Chemistry: Efficient purification and crystallization processes rely on selecting appropriate solvent systems where the compound exhibits desired solubility at different temperatures.

-

Analytical Chemistry: Developing accurate analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires solvents that can fully dissolve the analyte to ensure precise quantification.[4]

This document will explore the theoretical principles dictating the solubility of this compound, provide a qualitative assessment across various solvent classes, and detail a robust experimental protocol for quantitative determination.

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its distinct structural motifs and the principle of "like dissolves like."[4][5] This means a solute will dissolve best in a solvent that has similar intermolecular forces.

Key Molecular Features Influencing Solubility

The molecule's solubility profile is a composite of three key functional regions:

-

The Carboxyl Group (-COOH): This is the most dominant polar feature. It acts as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group is responsible for the compound's acidic nature and its affinity for polar, protic solvents.[5][6] Carboxylic acids can also form stable, hydrogen-bonded dimers in nonpolar or aprotic solvents, which can influence their solubility behavior.[5]

-

The Indole Ring System: The bicyclic aromatic structure is largely nonpolar and contributes to solubility in solvents that can engage in π-π stacking and van der Waals interactions. The pyrrole nitrogen (-NH) is a weak hydrogen bond donor, further contributing to interactions with polar solvents.

-

The Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that enhances solubility in less polar, organic solvents.[6]

The overall solubility in a given solvent is determined by the balance between the polar, hydrogen-bonding contributions of the carboxyl and indole NH groups and the nonpolar characteristics of the aromatic rings and the methyl group.[5]

Caption: Key functional groups of this compound.

Qualitative Solubility Profile in Organic Solvents

While specific quantitative data for this compound is not widely published, a qualitative assessment can be made based on its structure. The presence of the highly polar carboxylic acid group suggests that it will generally be more soluble in polar organic solvents compared to nonpolar ones.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the -COOH and indole -NH groups. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions; hydrogen bond acceptance by the solvent. |

| Ethers | THF, Diethyl Ether | Moderate to Low | Dipole-dipole interactions; limited hydrogen bonding capability. |

| Halogenated | Dichloromethane (DCM) | Low | Primarily dipole-dipole and van der Waals forces. |

| Aromatic | Toluene, Benzene | Very Low | van der Waals forces and potential π-π stacking. The polar carboxyl group limits solubility.[5] |

| Aliphatic | Hexane, Heptane | Insoluble | Dominated by weak van der Waals forces; insufficient to overcome the solute's crystal lattice energy. |

Note: This table presents a predictive framework. Actual quantitative solubility must be determined experimentally.

Standard Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[4]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical method, typically HPLC.[4]

Required Materials and Equipment

-

This compound (powder/crystals)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[4]

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Experimental Workflow

-

Preparation of Solvent: Ensure all solvents are degassed to prevent bubble formation during analysis.

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-72 hours).[4] A preliminary time-course study can be run to determine the exact time required.

-

Phase Separation: After equilibration, allow the vials to stand at the same constant temperature for at least 2 hours to let the undissolved solid settle. For finer suspensions, centrifuge the vials to pellet the solid.[4]

-

Filtration: Carefully draw the supernatant (the saturated solution) into a syringe. Attach a 0.22 µm PTFE syringe filter and discard the first few drops to saturate the filter material. Filter the remaining solution into a clean HPLC vial. This step is critical to ensure no solid particles are transferred.[4]

-

Dilution: Based on the expected solubility, accurately dilute a known volume of the filtrate with a suitable solvent (often the mobile phase) to bring the concentration within the calibrated range of the HPLC method.

-

HPLC Analysis: Inject the diluted sample into the HPLC system.

-

Quantification: Determine the concentration of the compound in the diluted sample by comparing its peak area to a pre-established calibration curve generated from standard solutions of known concentrations.[4]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report the result in mg/mL or mol/L at the specified temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

The solubility of this compound is a complex property dictated by the balance of its polar carboxylic acid function and the largely nonpolar indole core. It is predicted to have high solubility in polar protic and aprotic solvents like alcohols, DMSO, and DMF, with progressively lower solubility in less polar media such as ethers, halogenated solvents, and hydrocarbons. For any application requiring precise knowledge of its solubility, the experimental determination using the detailed shake-flask method is imperative. This foundational data is crucial for advancing the development of this promising indole derivative in pharmaceutical and chemical research.

References

- General Experimental Protocol for Determining Solubility - Benchchem.

- Physical Properties of Carboxylic Acids | CK-12 Foundation.

- Solubility of Organic Compounds: Principle and Examples 2026 - chemistrysh.com.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility Testing of Organic Compounds | PDF - Scribd.

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) - OSTI. Available from: [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. Available from: [Link]

-

4.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. Available from: [Link]

- Classification of organic compounds By solubility.

-

25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available from: [Link]

-

2-Methylindoline-7-carboxylic acid | C10H11NO2 | CID 66489762 - PubChem. Available from: [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives - Der Pharma Chemica. Available from: [Link]

-

A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC. Available from: [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC. Available from: [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available from: [Link]

-

Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - MDPI. Available from: [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- - NIST WebBook. Available from: [Link]

-

Derivatives of Carboxylic Acids - MSU chemistry. Available from: [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]

-

7-Methylindole-2-carboxylic acid, 500 mg, CAS No. 18474-60-7 | Building Blocks. Available from: [Link]

-

(PDF) Indole‐N‐Carboxylic Acids and Indole‐N‐Carboxamides in Organic Synthesis. Available from: [Link]

-

2-Methylindole - Wikipedia. Available from: [Link]

-

Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Available from: [Link]

-

1H-Indole-7-carboxylic acid | C9H7NO2 | CID 74281 - PubChem. Available from: [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

2-Methyl-1H-indole-7-carboxylic acid pKa and acidity values

An In-Depth Technical Guide to the Acidity and pKa of 2-Methyl-1H-indole-7-carboxylic Acid

Executive Summary

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement.[1] This guide provides a detailed analysis of the acidic properties of this compound (CAS No: 339366-85-7), a heterocyclic compound representative of scaffolds commonly encountered in medicinal chemistry. This molecule possesses two distinct acidic sites: a carboxylic acid group and an indole N-H proton. This document will dissect the factors governing the acidity of each site, provide estimated pKa values based on established chemical principles, and present standardized protocols for both experimental determination and computational prediction of these values. The methodologies are designed to ensure scientific rigor and reproducibility, offering valuable insights for researchers in chemical and pharmaceutical sciences.

Introduction: The Significance of pKa in Molecular Design

This compound is a substituted indole, a privileged scaffold in numerous pharmacologically active agents. Understanding its ionization behavior is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The extent of ionization at a given physiological pH, which is dictated by the pKa, determines how the molecule interacts with biological membranes and protein targets. This guide serves as a technical resource for scientists seeking to characterize and predict the acid-base properties of this and structurally related molecules.

The Dual Acidic Nature of this compound

This molecule contains two protons that can be donated under different conditions, corresponding to two distinct pKa values.

-

The Carboxylic Acid Proton (-COOH): This is the more acidic of the two sites, readily donating its proton in aqueous solutions.

-

The Indole N-H Proton: This proton is significantly less acidic and requires a strong base for deprotonation.[2][3]

The vast difference in their acidity means they will ionize at very different pH values, a crucial consideration for formulation and mechanism-of-action studies.

Acidity of the Carboxylic Acid Moiety

While no direct experimental pKa value for this compound has been published in widely accessible literature, a reliable estimate can be derived from fundamental principles of physical organic chemistry.

Reference Compound: Benzoic Acid

The foundational aromatic carboxylic acid, benzoic acid, serves as an excellent starting point for our analysis. It has a well-documented pKa of approximately 4.20 in water.[4][5][6][7]

Analysis of Substituent Effects

The acidity of a substituted benzoic acid is modulated by the electronic properties of its substituents.[8][9] In our target molecule, the carboxylic acid is attached to an indole ring system, and its position is analogous to an ortho-substituted benzoic acid.

-

The Ortho Effect: Substituents in the ortho position to a carboxylic acid group on a benzene ring typically increase the acid's strength (i.e., lower its pKa), regardless of their electronic nature (donating or withdrawing).[10] This phenomenon is often attributed to steric hindrance, which forces the carboxyl group out of the plane of the aromatic ring. This disruption in coplanarity reduces resonance stabilization of the neutral acid, making proton loss more favorable.[10] For instance, o-toluic acid (o-methylbenzoic acid) has a pKa of 3.9, making it a stronger acid than benzoic acid (pKa 4.2) and its para-isomer, p-toluic acid (pKa 4.4).[10]

-

Electronic Effect of the Indole Ring: The indole ring itself can exert complex electronic effects. The 2-methyl group is weakly electron-donating.

Given the precedent of the ortho effect, it is highly probable that the carboxylic acid group in this compound is more acidic than benzoic acid.

Estimated pKa (-COOH): 3.8 - 4.1

Acidity of the Indole N-H Moiety

The N-H proton of an indole is not typically considered acidic in common aqueous environments, but its deprotonation is crucial in various synthetic and biological contexts.

Reference Compound: Indole

The parent compound, indole, is a very weak acid, with a pKa for the N-H proton of approximately 17 in water and 21.0 in DMSO.[2][3] Unlike most amines, the nitrogen lone pair is part of the aromatic sextet, making it unavailable for protonation and rendering the indole non-basic (the pKa of protonated indole is -3.6).[3][11][12]

Analysis of Substituent Effects

The acidity of the N-H proton is influenced by substituents on the indole ring.

-

Electron-Withdrawing Groups (EWGs): An EWG will stabilize the negative charge of the resulting indolide anion, thereby increasing the acidity of the N-H proton (lowering its pKa). The 7-carboxylic acid group (and its carboxylate form at physiological pH) is an EWG.

-

Electron-Donating Groups (EDGs): An EDG, like the 2-methyl group, would destabilize the anion and decrease acidity (raise the pKa).

The electron-withdrawing effect of the 7-carboxy group is expected to be the dominant influence. Therefore, the N-H proton of this compound should be more acidic than that of unsubstituted indole.

Estimated pKa (N-H): 15 - 16

Summary of Acidity Data

| Acidic Site | Reference Compound | Reference pKa | Estimated pKa for this compound | Rationale for Estimate |

| Carboxylic Acid (-COOH) | Benzoic Acid | ~4.20[4][5] | 3.8 - 4.1 | The "Ortho Effect" from the adjacent fused ring system is expected to increase acidity relative to the reference.[10] |

| Indole Proton (N-H) | Indole | ~17[2] | 15 - 16 | The electron-withdrawing nature of the 7-carboxylic acid group stabilizes the conjugate base, increasing acidity. |

Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a robust and widely used method for determining pKa values.[13] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is incrementally added.

Causality Behind Experimental Choices

-

Solvent System: A co-solvent system (e.g., water-methanol or water-DMSO) is often required due to the limited aqueous solubility of many organic molecules. The choice of co-solvent is critical as it can alter pKa values; therefore, consistency is key for comparative studies.

-

Titrant: A strong, carbonate-free base like NaOH or KOH is used to ensure a sharp and clear inflection point at the equivalence point.

-

Inert Atmosphere: Performing the titration under an inert atmosphere (e.g., nitrogen or argon) prevents the dissolution of atmospheric CO2, which can form carbonic acid and interfere with the accurate determination of the equivalence point.

Step-by-Step Experimental Protocol

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent/water mixture.

-

Cell Setup: Place the solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C). Introduce a calibrated pH electrode and a magnetic stirrer.

-

Inert Gas Purge: Bubble nitrogen or argon through the solution for 10-15 minutes to remove dissolved CO2, then maintain a blanket of inert gas over the solution.

-

Titration: Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or automated titrator.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The equivalence point is the point of maximum slope (inflection point) on the curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point (the pH at which half of the volume of titrant needed to reach the equivalence point has been added).

Visualization of Experimental Workflow

Caption: A typical workflow for in-silico pKa prediction using QM.

Conclusion

This compound presents two ionizable sites with markedly different acidities. The carboxylic acid proton is estimated to have a pKa in the range of 3.8-4.1, making it a moderately strong organic acid, while the indole N-H proton is significantly weaker, with an estimated pKa of 15-16. These estimations, grounded in established structure-acidity relationships, provide a solid foundation for experimental design. For definitive values, the experimental and computational protocols detailed herein offer a robust framework for characterization. A thorough understanding of these pKa values is not merely an academic exercise but a fundamental requirement for the rational design and development of drug candidates based on this chemical scaffold.

References

- S

- MFI, Indole.

- Sigma-Aldrich, this compound | 339366-85-7.

- PubChem, Benzoic Acid | C6H5COOH | CID 243.

- Safrole, Exploring the World of Indole: Synthesis, Chemistry and Biofunctions.

- Wikipedia, Indole.

- Sigma-Aldrich, this compound | 339366-85-7.

- University of California, Davis, Table 20.

- HCPG College, Varanasi, Acidity of Carboxylic Acids.

- Wikipedia, Benzoic acid.

- CLAS, Table of Acids with Ka and pKa Values.

- ChemRxiv, Using Atomic Charges to Describe the pKa of Carboxylic Acids.

- NC State University Libraries, 20.

- ResearchGate, Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents

- Oreate AI Blog, The Subtle Strength: Unpacking the Acidity of Arom

- PMC, Chemistry, Applications, and Synthesis Methods of Indole Deriv

- ResearchGate, NMR determination of p K a values of indoloquinoline alkaloids.

- Matthias Rupp, Predicting the pKa of Small Molecules.

- International Journal of Innovative Research and Scientific Studies, Ionization constants (pKa)

- OpenStax, 20.4 Substituent Effects on Acidity - Organic Chemistry.

- MSU chemistry, Carboxylic Acid Reactivity.

- ResearchGate, (PDF)

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. Indole [quimicaorganica.org]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. SATHEE: Chemistry Benzoic Acid [sathee.iitk.ac.in]

- 5. Benzoic Acid | C6H5COOH | CID 243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. global.oup.com [global.oup.com]

- 7. Benzoic acid - Wikipedia [en.wikipedia.org]

- 8. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 10. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 11. safrole.com [safrole.com]

- 12. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

2-Methyl-1H-indole-7-carboxylic acid: A Practical Guide to Commercial Sourcing, Quality Control, and Handling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug discovery programs targeting a wide range of diseases. Within this vast chemical space, 2-Methyl-1H-indole-7-carboxylic acid (CAS No. 339366-85-7) serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors, receptor antagonists, and other novel therapeutic agents.

The successful integration of this reagent into a research and development pipeline, however, is critically dependent on a reliable supply chain, stringent quality control, and a thorough understanding of its handling requirements. The presence of impurities or batch-to-batch variability can compromise experimental reproducibility, leading to misleading biological data and significant delays in project timelines.

This guide provides an in-depth, practical overview of this compound for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors. It moves beyond a simple catalog listing to offer field-proven insights into sourcing strategies, essential quality control protocols, and safe laboratory practices, ensuring that this valuable starting material can be effectively and safely incorporated into your discovery workflows.

Commercial Availability and Sourcing Landscape

Sourcing this compound requires navigating a multi-tiered supplier landscape, from large-scale distributors to specialized synthesis labs. While major suppliers offer convenience and established quality systems, niche providers may offer advantages in terms of custom specifications or lead times for bulk quantities.

Key Commercial Suppliers

The following table summarizes prominent vendors listing this compound. It is important to note that availability and purity levels can vary, and direct inquiry is often necessary for the most current information.

| Supplier | CAS Number | Typical Purity | Physical Form | Notes |

| Sigma-Aldrich | 339366-85-7 | ≥95%, 98%[1] | White to Yellow Solid, Powder or Crystals[1] | Lists products from various partners like AstaTech, Inc. and AiFChem.[1] |

| AstaTech, Inc. | 339366-85-7 | ≥95% | White to Yellow Solid | Available through distributors like Sigma-Aldrich. |

| AiFChem | 339366-85-7 | 98%[1] | Powder or crystals[1] | An XtalPi company, also available via Sigma-Aldrich. |

Pricing Considerations

The price of this compound is subject to several factors, including purity, order quantity, and the supplier's production scale. Most vendors do not list prices publicly online, requiring users to log into an institutional account or request a formal quotation.[1] This practice allows for customized pricing based on academic, industrial, and bulk purchasing tiers.

For budgetary planning, it can be instructive to examine the pricing of structurally similar indole carboxylic acids, which are more commonly available. For example, pricing for a related compound, 7-Methyl-1H-indole-2-carboxylic acid, can range from approximately $97 for 2 grams to nearly $300 for 10 grams, illustrating the premium placed on these specialized chemical entities.[2]

Supplier Evaluation Workflow

A systematic approach to supplier selection is critical to mitigate risks associated with reagent quality and supply chain reliability. The following workflow outlines key decision points for researchers and procurement teams.

Quality Control and Specifications for Researchers

The adage "you get what you pay for" is particularly true for specialized chemical reagents. Relying solely on the label of a bottle is insufficient for rigorous scientific research. The Certificate of Analysis (CoA) is the primary document detailing the quality of a specific batch, and its careful review is the first line of defense against poor-quality material.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA should include the following parameters. The absence of this data should be considered a red flag.

| Parameter | Method | Purpose & Importance for Researchers |

| Appearance | Visual Inspection | A simple but crucial first check. The expected form is a white to yellow solid. Significant deviation in color could indicate degradation or impurities. |

| Identity | ¹H NMR, Mass Spectrometry | Confirms the molecular structure. The proton NMR spectrum is a unique fingerprint; it should be free of significant unassigned peaks that would indicate the presence of impurities. |

| Purity | HPLC, qNMR | Quantifies the percentage of the desired compound. High-Performance Liquid Chromatography (HPLC) is the industry standard. For drug discovery, purity of ≥98% is often required for hit-to-lead campaigns to ensure biological activity is not due to an impurity. |

| Water Content | Karl Fischer Titration | Water can act as an unwanted nucleophile or base in subsequent reactions, affecting yields and side-product formation. This is critical for moisture-sensitive chemistry. |

| Residual Solvents | Headspace GC-MS | Solvents from the final purification or crystallization step can remain. Some solvents (e.g., DMF, DMSO) can be difficult to remove and may interfere with biological assays or reactions. |

Protocol for Incoming Reagent Quality Control

For projects where reproducibility is paramount, implementing an in-house QC check is a self-validating system that provides ultimate assurance of reagent quality.

-

Documentation Review:

-

Upon receipt, immediately quarantine the material.

-

Compare the supplier's CoA with your internal specifications. Ensure the batch number on the CoA matches the product label.

-

-

Physical Inspection:

-

Visually inspect the material for correct physical appearance and homogeneity. Note any discoloration or presence of foreign matter.

-

-

Identity Confirmation (¹H NMR):

-

Prepare a sample by dissolving ~2-5 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a proton NMR spectrum.

-

Compare the obtained spectrum against a reference spectrum or literature data. Verify that all characteristic peaks are present and that the integration values are correct. Scrutinize the baseline for broad signals (e.g., water) or sharp peaks attributable to impurities.

-

-

Purity Verification (HPLC):

-

Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Develop or use a standard reversed-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient).

-

Inject the sample and analyze the chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks. Ensure it meets or exceeds the project requirements (e.g., >98%).

-

-

Release or Reject:

-

If the material passes all checks, formally release it from quarantine and log the batch into the lab's chemical inventory.

-

If it fails, contact the supplier's technical service immediately with your data to request a replacement or refund.

-

Safe Handling and Storage

Indole derivatives, while generally stable, require proper handling to ensure user safety and maintain compound integrity. The information below is synthesized from safety data sheets for this compound and related compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier before handling.

| GHS Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Mandatory PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other chemically resistant gloves.

-

Body Protection: A standard laboratory coat.

-

Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust.

Laboratory Handling Protocol

-

Designated Area: Conduct all weighing and manipulation of the solid compound within a chemical fume hood to prevent inhalation of fine powder.

-

Dispensing: Use a spatula to handle the solid. Avoid creating dust. If the material is crystalline, gentle handling is advised.

-

Spill Management: In case of a spill, decontaminate the area with an appropriate solvent and absorbent material. Do not dry sweep, as this can aerosolize the powder.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[3]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.[4]

-

Storage and Stability

Proper storage is essential to prevent degradation and ensure the long-term viability of the reagent.

-

Temperature: Supplier recommendations vary from room temperature to refrigerated (2-8°C).[1] For long-term storage, refrigeration is generally preferred to slow potential decomposition pathways.

-

Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

-

Light: Protect from light, as many indole-containing compounds are light-sensitive and can discolor or degrade upon exposure.[5]

-

Location: Store in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This compound is a valuable reagent for medicinal chemists and drug discovery scientists. However, its effective use is contingent upon more than just its chemical structure. A diligent approach to sourcing, including a thorough evaluation of suppliers and a critical review of quality documentation, is the foundation for reproducible science. Implementing routine in-house quality control checks provides an essential layer of validation, safeguarding against the downstream consequences of impure starting materials. Finally, adherence to strict safety and storage protocols ensures not only the well-being of laboratory personnel but also the chemical integrity of this important building block. By integrating these principles into their workflow, researchers can confidently and safely leverage the synthetic potential of this compound to advance their discovery programs.

References

-

methyl indole-7-carboxylate suppliers USA - Chemical Sources. (URL: [Link])

-

SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])

-

Optimized preparation of 2-methyl-1H-indole-3-carboxylate (20), passing... - ResearchGate. (URL: [Link])

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - iris.unina.it. (URL: [Link])

-

Methyl indole-7-carboxylate - Oakwood Chemical. (URL: [Link])

- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. (URL: [Link])

-

5-bromo-3-methyl-1H-indole-2-carboxylic acid from Aladdin Scientific | Biocompare.com. (URL: [Link])

-

Products tagged with '7-METHYL-1H-INDOLE-2-CARBOXYLIC ACID' - Your store. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Methyl-1H-indole-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the physical properties of 2-Methyl-1H-indole-7-carboxylic acid, with a specific focus on its physical appearance and melting point. As a crucial starting material and intermediate in various synthetic pathways, a thorough understanding of its physicochemical characteristics is paramount for its effective use in research and development.

Introduction to this compound

This compound is a heterocyclic compound belonging to the indole family. The indole nucleus is a prominent scaffold in a vast array of biologically active compounds and natural products. The strategic placement of a methyl group at the 2-position and a carboxylic acid at the 7-position of the indole ring makes this molecule a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Accurate characterization of its fundamental physical properties, such as melting point and appearance, is a critical first step in any research or development endeavor involving this compound.

Physical Appearance

Based on information from various chemical suppliers, this compound is consistently described as a solid at room temperature.[1][2][3] The specific morphology can vary, and it is typically supplied as a:

The color variation from white to yellow may be indicative of the presence of minor impurities or the compound's inherent properties. Visual inspection and, if necessary, more advanced techniques such as microscopy can be employed for a more detailed characterization of the crystalline form and particle morphology.

Melting Point: An Undetermined Critical Parameter

A thorough review of available chemical literature and supplier databases did not yield a specific, experimentally determined melting point for this compound. While melting points for other isomers, such as 1-Methyl-1H-indole-2-carboxylic acid (212 °C with decomposition), are reported, this information is not transferable to the target compound.[4]

The absence of a reported melting point underscores the importance of its experimental determination. The melting point is a fundamental physical property that provides a primary indication of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, whereas a broad melting range at a depressed temperature often suggests the presence of impurities.

Experimental Determination of Melting Point

The following is a detailed protocol for the accurate determination of the melting point of this compound using a standard melting point apparatus.

4.1. Principle

A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting point range.

4.2. Materials and Apparatus

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystalline samples)

-

Thermometer (calibrated)

4.3. Detailed Step-by-Step Protocol

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and the heating block is at room temperature.

-

Insert a calibrated thermometer into the designated port of the apparatus.

-

Carefully place the packed capillary tube into one of the sample holders in the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement: To save time, a preliminary, rapid heating can be performed to get an approximate melting point. Set the apparatus to heat at a rate of 10-20 °C per minute and note the approximate temperature at which the sample melts.

-

Accurate Measurement: Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new capillary tube with a fresh sample.

-

Heat the sample at a slow, controlled rate of 1-2 °C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the last solid particle melts (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Data Recording and Purity Assessment:

-

A sharp melting range (≤ 1 °C) is indicative of high purity.

-

A broad melting range (> 2 °C) and a melting point lower than an established literature value (once determined) suggest the presence of impurities.

-

4.4. Experimental Workflow Diagram

Sources

Isomeric Profiling of Methyl Indole Carboxylic Acids: A Technical Guide to Synthesis, Pharmacology, and Drug Design

Executive Overview

Indole carboxylic acids represent a privileged scaffold in medicinal chemistry. The precise positioning of a methyl group on the indole ring (N-methyl vs. C-methyl) and the location of the carboxylic acid (C2 vs. C3) drastically alter the electronic distribution, steric hindrance, and hydrogen-bonding capacity of the molecule. This technical whitepaper provides an in-depth comparative analysis of methyl indole carboxylic acid isomers—specifically focusing on 1-methylindole-2-carboxylic acid (1MI2CA) and 5-methylindole-2-carboxylic acid (5MI2CA). By examining their physicochemical properties, synthetic workflows, and distinct pharmacological trajectories, this guide equips drug development professionals with actionable, field-proven insights[1][2].

Physicochemical and Structural Comparison

The isomeric structure dictates both the compound's intrinsic reactivity and its binding affinity within biological targets.

-

1-Methylindole-2-carboxylic acid (1MI2CA): N-methylation fundamentally removes the hydrogen bond donor capacity of the indole nitrogen. This increases the molecule's lipophilicity and restricts its binding mode, making it an ideal highly-specific fragment for targets like indoleamine 2,3-dioxygenase (IDO) where off-target H-bonding must be minimized[3].

-

5-Methylindole-2-carboxylic acid (5MI2CA): This isomer retains the crucial N-H hydrogen bond donor while introducing a hydrophobic bulk at the 5-position. This dual feature is critical for anchoring the molecule into hydrophobic pockets of complex targets, such as the mycobacterial MmpL3 transporter[4].

Table 1: Comparative Physicochemical Profile of Key Isomers

| Isomer | CAS Number | H-Bond Donors | H-Bond Acceptors | Key Structural Feature | Primary Pharmacological Application |

| 1-Methylindole-2-carboxylic acid | 16136-58-6 | 1 (COOH) | 2 | N-methylated (No N-H donor) | IDO inhibitors, Anti-biofilm agents |

| 5-Methylindole-2-carboxylic acid | 10241-97-1 | 2 (N-H, COOH) | 2 | C5-methylated (Hydrophobic bulk) | Anti-TB (MmpL3 inhibitors) |

| 1-Methylindole-3-carboxylic acid | 32387-84-1 | 1 (COOH) | 2 | C3-carboxyl, N-methylated | Cannabinoid receptor ligands |

| 2-Methylindole-3-carboxylic acid | 5398-11-8 | 2 (N-H, COOH) | 2 | C2-methylated, C3-carboxyl | Antiviral & anti-inflammatory scaffolds |

Pharmacological Divergence and Causality

Antimicrobial and Anti-Biofilm Activity

Both 1MI2CA and 5MI2CA exhibit pronounced anti-biofilm activities against Candida albicans. Assays conducted in PDB and YPD media demonstrate that these isomers inhibit biofilm formation at concentrations ranging from 0.1 mM to 0.5 mM[5]. The causality behind this efficacy lies in the indole ring's structural homology to microbial quorum-sensing signaling molecules. By competitively binding to quorum-sensing receptors, these isomers disrupt the yeast-to-hyphae morphological transition, which is an absolute prerequisite for the assembly of the biofilm's extracellular matrix.

Antitubercular Drug Development (MmpL3 Inhibition)

5MI2CA serves as a highly effective building block in fragment-based drug design for tuberculosis. When 5MI2CA is coupled to form indole-2-carboxamides, the resulting derivatives (such as compound 8g) exhibit potent inhibition of Mycobacterium tuberculosis (MIC = 0.32 μM)[4]. The mechanism relies heavily on the retained N-H group of the 5MI2CA scaffold, which engages in essential hydrogen bonding within the active site of the MmpL3 transporter—an interaction pathway completely inaccessible to the N-methylated 1MI2CA.

Oncology and Immunotherapy

Conversely, 1MI2CA is extensively utilized as a reactant for the preparation of keto-indoles, which act as novel IDO inhibitors[3]. IDO is an immunosuppressive enzyme upregulated in the tumor microenvironment; inhibiting it restores T-cell activity. The N-methyl group in 1MI2CA prevents promiscuous hydrogen bonding, purposefully restricting the molecule's conformational flexibility and increasing its specificity for the IDO heme-binding pocket.

Divergent pharmacological pathways of 1MI2CA and 5MI2CA based on structural properties.

Experimental Protocols and Workflows

Protocol: Synthesis of 1-Methylindole-2-carboxylic acid via Fischer Indolization

This self-validating protocol ensures the high-yield synthesis of 1MI2CA through intermediate cyclization and subsequent hydrolysis. The use of polyphosphoric acid ethyl ester (PPAEE) is a deliberate choice to provide the stringent acidic environment necessary to drive the loss of ammonia during cyclization[6].

Step-by-Step Methodology:

-

Hydrazone Formation: React phenylhydrazine (0.01 mol) with ethyl pyruvate (0.01 mol) in glacial acetic acid at 80°C for 2 hours to form the intermediate ethyl 2-(2-phenylhydrazono)propanoate.

-

Cyclization: Treat the isolated intermediate with PPAEE at 120°C. The acid catalysis forces the ring closure, yielding ethyl 1H-indole-2-carboxylate.

-

N-Methylation: Dissolve the carboxylate in anhydrous DMF. Add NaH (1.2 eq) at 0°C to deprotonate the indole nitrogen, followed by the dropwise addition of methyl iodide (1.5 eq). Stir at room temperature for 4 hours to yield ethyl 1-methylindole-2-carboxylate.

-

Hydrolysis: Mix the resulting ester (2.0 g) with a solution of NaOH (1.6 g, 0.04 mol) in 10 mL methanol. Stir at 35-40°C until TLC (EtOAc/hexane 1:2) indicates the complete consumption of the starting material[6].

-

Workup & Validation: Acidify the aqueous layer with 1N HCl to precipitate the target acid. Filter, wash with ice-water, and dry. Validation: Confirm product identity via LC-MS (Expected m/z: 175.06) and IR spectroscopy (broad OH stretch at ~2948 cm⁻¹, C=O at 1660 cm⁻¹)[6].

Step-by-step synthetic workflow for 1-methylindole-2-carboxylic acid via Fischer Indolization.

Protocol: Candida albicans Biofilm Inhibition Assay

To evaluate the quorum-quenching efficacy of methyl indole isomers, this protocol utilizes a dual-validation system (spectrophotometric quantification and spatial microscopy) to ensure data trustworthiness[5].

Step-by-Step Methodology:

-

Inoculum Preparation: Culture C. albicans (strains DAY185 or ATCC10231) overnight in YPD medium. Wash the cells with PBS and resuspend in PDB medium to a standardized optical density (OD600 = 0.1).

-

Compound Treatment: Dispense 100 μL of the cell suspension into 96-well flat-bottom polystyrene plates. Add 1MI2CA or 5MI2CA to achieve final testing concentrations of 0.1 mM and 0.5 mM. Include a vehicle (DMSO) control well.

-

Incubation: Incubate the plates statically at 37°C for 24 hours to allow undisturbed biofilm formation[5].

-

Quantification (Primary Validation): Carefully aspirate the planktonic phase to avoid disrupting the biofilm. Wash wells twice with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes, wash out excess dye, and solubilize the bound stain with 33% acetic acid. Measure absorbance at 590 nm using a microplate reader.

-

Spatial Analysis (Secondary Validation): For morphological validation, utilize Confocal Laser Scanning Microscopy (CLSM) on identically treated parallel plates. Quantify the 3D biofilm biomass and thickness using COMSTAT software to confirm the architectural disruption caused by the isomers[5].

References

- 1-Methylindole-2-carboxylic acid - Chem-Impex Chem-Impex URL

- 5-Methylindole-2-carboxylic acid | 10241-97-1 - J&K Scientific J&K Scientific URL

- 1-Methylindole-2-carboxylic acid 98 16136-58-6 - Sigma-Aldrich Sigma-Aldrich URL

- Effect of methylindoles on C.

- PMC (National Institutes of Health)

- Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 1-甲基吲哚-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rjpbcs.com [rjpbcs.com]

Navigating the Therapeutic Potential of 2-Methyl-1H-indole-7-carboxylic Acid: A Technical Guide

An In-depth Examination of a Promising Scaffold for Drug Discovery

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] Within this important class of heterocycles, 2-Methyl-1H-indole-7-carboxylic acid represents a synthetically accessible and functionally rich scaffold. The presence of a carboxylic acid group at the 7-position and a methyl group at the 2-position provides distinct electronic and steric properties, making it an intriguing building block for the design of novel therapeutic agents.

Chemical Identifiers and Molecular Structure

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 339366-85-7 |

| Canonical SMILES | CC1=CC2=C(N1)C=CC=C2C(=O)O |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[2] For this compound, these properties are influenced by the aromatic indole ring, the acidic carboxylic acid moiety, and the lipophilic methyl group.

| Property | Predicted Value | Significance in Drug Development |

| pKa | ~4-5 | The acidity of the carboxylic acid group influences its ionization state at physiological pH, impacting solubility, membrane permeability, and receptor interactions.[3] |

| LogP | ~2.0-2.5 | This value suggests a balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability. |

| Hydrogen Bond Donors | 2 | The N-H of the indole and the O-H of the carboxylic acid can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. |

| Polar Surface Area | ~50-60 Ų | This parameter is a key indicator of a molecule's ability to permeate cell membranes. |

Note: The values presented are estimations based on the chemical structure and general principles of physical organic chemistry.

Synthesis of this compound

The synthesis of substituted indoles is a well-established field in organic chemistry. A plausible and efficient route to this compound can be adapted from known methodologies for the synthesis of related indole derivatives. The following protocol outlines a potential synthetic workflow.

Proposed Synthetic Workflow

Caption: A proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Amino-3-methylbenzoic acid

-

To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the methyl ester of 2-amino-3-methylbenzoic acid.

Step 2: Bischler-Möhlau Indole Synthesis

-

In a round-bottom flask, dissolve the methyl ester of 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add chloroacetone (1.2 eq) to the solution.

-

Heat the reaction mixture to 100-120 °C and stir for 8-12 hours. The reaction progress can be monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis of the Ester

-

Dissolve the resulting methyl 2-methyl-1H-indole-7-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product.

Applications in Research and Drug Development

Indole-2-carboxylic acid derivatives have garnered significant attention in drug discovery for their potential as inhibitors of various enzymes and receptors.[4][5] The structural features of this compound make it a valuable scaffold for the development of novel therapeutics.

Potential as a Pharmacophore

Caption: Potential therapeutic applications of the this compound scaffold.

-

Antiviral Activity: Indole-2-carboxylic acids have been identified as promising scaffolds for the development of HIV-1 integrase inhibitors.[5] The carboxylic acid moiety can chelate with essential metal ions in the enzyme's active site, while the indole ring can engage in crucial π-π stacking interactions. The 2-methyl group can provide additional van der Waals contacts and improve the binding affinity.

-

Antiparasitic Agents: Research into indole-2-carboxamides has revealed their potential against Trypanosoma cruzi, the parasite responsible for Chagas disease.[6][7] The core indole structure serves as a key pharmacophore that can be elaborated to optimize potency and pharmacokinetic properties.

-

Oncology: The indole scaffold is present in numerous kinase inhibitors used in cancer therapy. The 2-methyl and 7-carboxylic acid functionalities can be leveraged to design specific inhibitors of cancer-related kinases by providing anchor points for binding and vectors for further chemical modification.

Conclusion

This compound is a versatile and promising building block in the field of medicinal chemistry. While it may not have a dedicated PubChem entry, its synthesis is achievable through established chemical transformations. Its unique combination of a reactive carboxylic acid, a lipophilic methyl group, and the privileged indole core makes it an attractive starting point for the design and synthesis of novel drug candidates targeting a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

-

NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [online] Gaithersburg, MD: National Institute of Standards and Technology. Available at: [Link] [Accessed 7 March 2026].

-

De Luca, L., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. Available at: [Link]

-

de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6896-6911. Available at: [Link]

-

PubChem. (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. National Center for Biotechnology Information. PubChem Compound Database; CID=2733339. Available at: [Link] [Accessed 7 March 2026].

-

PubChem. 2-Methylindoline-7-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=66489762. Available at: [Link] [Accessed 7 March 2026].

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. Available at: [Link]

-

PubChem. (2S)-2-methylpyrrolidin-1-ium-2-carboxylate. National Center for Biotechnology Information. PubChem Compound Database; CID=6993663. Available at: [Link] [Accessed 7 March 2026].

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4728. Available at: [Link]

-

PubChem. 1H-Indole-7-carboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=74281. Available at: [Link] [Accessed 7 March 2026].

-

de Souza, A. C. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(9), 6896-6911. Available at: [Link]

-

De Luca, L., et al. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 27(4), 1433. Available at: [Link]

- Google Patents. (2010). Synthetic method of indole-2-carboxylic acid. CN102020600A.

-

Research and Reviews. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Chemistry, 12(3). Available at: [Link]

-

PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. National Center for Biotechnology Information. PubChem Compound Database; CID=118691. Available at: [Link] [Accessed 7 March 2026].

-

PubChem. 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide. National Center for Biotechnology Information. PubChem Compound Database; CID=46841936. Available at: [Link] [Accessed 7 March 2026].

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 856-865. Available at: [Link]

-

J&K Scientific. 2-Methyl-1H-indole-6-carboxylic acid. Available at: [Link] [Accessed 7 March 2026].

-

Navarrete-Vazquez, G., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 356. Available at: [Link]

-

PubChem. 2-[4-[2-[4-[2-cyano-7-(2-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-4-yl]-2-(trifluoromethyl)phenoxy]ethyl]piperidin-1-yl]-N,N-dimethylacetamide. National Center for Biotechnology Information. PubChem Compound Database; CID=117899567. Available at: [Link] [Accessed 7 March 2026].

-

Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Available at: [Link] [Accessed 7 March 2026].

-

ResearchGate. (2023). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Available at: [Link] [Accessed 7 March 2026].

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 2-Methyl-1H-indole-7-carboxylic acid from 2-amino-3-methylbenzoic acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide